molecular formula C13H6I2N2O5 B14469356 Bis(2-iodo-4-nitrophenyl)methanone CAS No. 71641-61-7

Bis(2-iodo-4-nitrophenyl)methanone

Cat. No.: B14469356
CAS No.: 71641-61-7
M. Wt: 524.01 g/mol
InChI Key: ZVEXDFBSVFNCNM-UHFFFAOYSA-N
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Description

Bis(2-iodo-4-nitrophenyl)methanone is an organic compound with the molecular formula C13H6I2N2O5 It is characterized by the presence of two iodine atoms and two nitro groups attached to a benzene ring, with a methanone group linking the two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-iodo-4-nitrophenyl)methanone typically involves the iodination of 4-nitrobenzophenone. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring. Common reagents used in this process include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent, such as acetic acid or dichloromethane, at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Bis(2-iodo-4-nitrophenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-iodo-4-nitrophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-iodo-4-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-nitrophenyl)methanone
  • Bis(2-chloro-4-nitrophenyl)methanone
  • Bis(2-bromo-4-nitrophenyl)methanone

Uniqueness

Bis(2-iodo-4-nitrophenyl)methanone is unique due to the presence of iodine atoms, which impart distinct chemical properties compared to its chloro and bromo analogs. The larger atomic radius and higher polarizability of iodine make this compound more reactive in certain chemical reactions, offering unique opportunities for its use in synthetic chemistry and material science .

Properties

CAS No.

71641-61-7

Molecular Formula

C13H6I2N2O5

Molecular Weight

524.01 g/mol

IUPAC Name

bis(2-iodo-4-nitrophenyl)methanone

InChI

InChI=1S/C13H6I2N2O5/c14-11-5-7(16(19)20)1-3-9(11)13(18)10-4-2-8(17(21)22)6-12(10)15/h1-6H

InChI Key

ZVEXDFBSVFNCNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])I

Origin of Product

United States

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